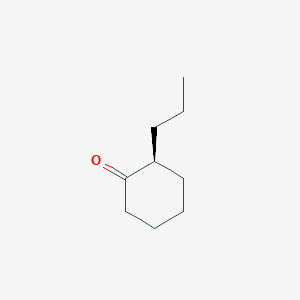

Cyclohexanone, 2-propyl-, (2S)-

Description

BenchChem offers high-quality Cyclohexanone, 2-propyl-, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanone, 2-propyl-, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

67113-13-7 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(2S)-2-propylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3/t8-/m0/s1 |

InChI Key |

OCJLPZCBZSCVCO-QMMMGPOBSA-N |

Isomeric SMILES |

CCC[C@H]1CCCCC1=O |

Canonical SMILES |

CCCC1CCCCC1=O |

Origin of Product |

United States |

The Significance of Chiral Cyclohexanones in Asymmetric Synthesis

Chiral cyclohexanones are invaluable building blocks in asymmetric synthesis, a branch of chemistry focused on the selective production of a single enantiomer of a chiral molecule. The three-dimensional arrangement of atoms in these cyclic ketones provides a rigid scaffold, influencing the stereochemical outcome of reactions at or near the chiral center. This control is paramount in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds where specific stereoisomers can exhibit vastly different efficacy and safety profiles. The ability of chiral cyclohexanones to participate in a wide array of stereoselective transformations, such as 1,2- and 1,4-additions, makes them highly sought-after synthons for constructing complex six-membered carbocyclic systems. nih.gov

An Overview of 2s 2 Propylcyclohexanone As a Key Chiral Intermediate

(2S)-2-Propylcyclohexanone, with its propyl group at the 2-position in the (S)-configuration, serves as a critical chiral intermediate in numerous synthetic pathways. Its specific stereochemistry allows for the introduction of new stereocenters with a high degree of control. This makes it a valuable precursor in the synthesis of fragrances, pharmaceuticals, and specialty polymers. The utility of (2S)-2-propylcyclohexanone also extends to enzymatic studies, where it is used as a probe to investigate the stereoselectivity of ketoreductase-catalyzed reactions.

Below is a table summarizing the key chemical data for (2S)-2-Propylcyclohexanone:

| Property | Value |

| IUPAC Name | (2S)-2-propylcyclohexan-1-one |

| CAS Number | 114775-52-7 |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.23 g/mol |

| InChI Key | OCJLPZCBZSCVCO-QMMMGPOBSA-N |

The Historical Context and Evolution of Synthetic Strategies for Chiral Cyclohexanone Derivatives

Elucidation of Reaction Pathways in Asymmetric Syntheses

The asymmetric synthesis of (2S)-2-propylcyclohexanone and its analogs primarily relies on the enantioselective alkylation of a cyclohexanone precursor. The core of this transformation is the formation of a nucleophilic enol or enolate intermediate from cyclohexanone, which then reacts with an electrophilic propyl source (e.g., propyl iodide or bromide). The specific reaction pathway is highly dependent on the chosen synthetic strategy, which can be broadly categorized into methods using chiral auxiliaries, organocatalysis, or metal catalysis.

A fundamental pathway involves the deprotonation of cyclohexanone to form an enolate. The regioselectivity of this deprotonation is critical. Using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) under kinetic control (low temperature, e.g., -78°C) favors the formation of the less substituted "kinetic" enolate. lumenlearning.com Conversely, weaker bases and higher temperatures can lead to an equilibrium mixture, favoring the more substituted, thermodynamically stable enolate. libretexts.org For the synthesis of a 2-substituted cyclohexanone, the kinetic enolate is the desired intermediate.

Once the enolate is formed, it attacks the alkyl halide in an SN2 reaction. lumenlearning.com The stereochemical outcome of this step is the cornerstone of the asymmetric synthesis. In organocatalytic pathways, cyclohexanone reacts with a chiral secondary amine (like proline) to form a chiral enamine intermediate. wikipedia.orglibretexts.org This enamine, being nucleophilic, then attacks the electrophile. The chirality of the amine catalyst directs the electrophile to one of the two enantiotopic faces of the enamine, leading to the preferential formation of one enantiomer. nih.gov A well-studied example is the proline-catalyzed intramolecular aldol (B89426) reaction, known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, which established the foundation for enamine catalysis. wikipedia.orgwikipedia.org

In metal-catalyzed pathways, a transition metal complex with a chiral ligand coordinates to the ketone or its enolate. For instance, palladium-catalyzed asymmetric allylic alkylation often proceeds through a π-allyl palladium intermediate, which is then attacked by a nucleophile. nih.gov A highly relevant pathway is the enantioconvergent decarboxylative alkylation, where a racemic β-keto ester is allylated in the presence of a chiral palladium catalyst, such as a complex of Pd(0) and a chiral phosphine (B1218219) ligand like (S)-t-BuPHOX. This method has been successfully used to synthesize (S)-2-allyl-2-methylcyclohexanone, a close analog of the target compound, with high enantiomeric excess. researchgate.net

Principles of Stereochemical Control and Asymmetric Induction

Stereochemical control in the synthesis of (2S)-2-propylcyclohexanone is achieved by creating a diastereomeric transition state with a significant energy difference between the pathways leading to the (S) and (R) enantiomers. This energy difference is induced by a chiral element present during the key bond-forming step.

A core principle in the alkylation of pre-formed cyclohexanone enolates is axial versus equatorial attack . For conformationally rigid cyclohexanone enolates, the incoming electrophile preferentially approaches from the axial face. ubc.ca This is because the axial trajectory allows the carbon atom at the reaction center to transition from a planar sp2 hybridization to a tetrahedral sp3 state while the ring evolves directly into a stable chair conformation, which is a lower energy pathway than the one involving equatorial attack that leads to a higher-energy twist-boat-like transition state. ubc.ca

Asymmetric induction is the process by which a chiral entity directs the formation of a new stereocenter. nih.gov This can be achieved in several ways:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the cyclohexanone substrate. This auxiliary sterically hinders one face of the resulting enolate, forcing the electrophile to attack from the less hindered face. Meyers and co-workers demonstrated the enantioselective alkylation of cyclohexanone using chiral lithio-chelated enamines derived from chiral amino ethers. acs.org Similarly, Evans' chiral oxazolidinone auxiliaries, when attached as N-acyl imides, provide excellent stereocontrol in alkylations due to the formation of a chelated (Z)-enolate where a substituent on the auxiliary blocks one face. york.ac.uk

Chiral Catalysts: This is a more atom-economical approach where a substoichiometric amount of a chiral catalyst creates a chiral environment. In organocatalysis , the formation of a chiral enamine with proline or its derivatives is a classic example. The carboxylic acid group of proline is believed to play a key role, acting as a Brønsted acid to activate the electrophile via hydrogen bonding, while the secondary amine forms the nucleophilic enamine, creating a highly organized, bicyclic transition state that dictates stereoselectivity. wikipedia.orgnih.gov

Remote Stereocontrol: In some cases, a stereocenter can be generated at a position remote from an existing chiral center or the site of catalyst interaction. This is often achieved in intramolecular reactions where the conformational constraints of the folding chain dictate the stereochemical outcome. cdnsciencepub.com While less common for simple alkylations, this principle is crucial in more complex ring-forming sequences. cdnsciencepub.com

The effectiveness of asymmetric induction is quantified by the enantiomeric excess (ee), which measures the preference for the formation of one enantiomer over the other.

Mechanistic Roles of Catalytic Systems

Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis offers a powerful and highly selective route to chiral molecules under mild conditions. nih.gov For the synthesis of chiral cyclohexanones, enzymes like aldolases, "ene"-reductases (EREDs), or monooxygenases can be employed. The high selectivity stems from precise enzyme-substrate interactions within the enzyme's active site.

The mechanism relies on the pre-organization of substrates in the active site. nih.gov Key interactions include:

Hydrogen Bonding: Amino acid residues in the active site form hydrogen bonds with the substrate, locking it into a specific conformation.

Hydrophobic Interactions: Nonpolar regions of the substrate fit into hydrophobic pockets within the enzyme.

Electrostatic Interactions: Charged or polar residues interact with complementary groups on the substrate.

For instance, in the hydroalkylation of an olefin by an ERED, the enzyme templates a charge-transfer complex between the flavin cofactor and the substrates. nih.gov The protein environment precisely controls the orientation of the radical intermediates, ensuring that the subsequent bond formation occurs with high stereoselectivity. nih.gov Similarly, aldolases, which catalyze carbon-carbon bond formation, utilize a Schiff base intermediate with a lysine (B10760008) residue in the active site. researchgate.net The enzyme's three-dimensional structure dictates the facial selectivity of the subsequent aldol addition. The promiscuity of some enzymes can be exploited; for example, cyclohexanone monooxygenase from Thermocrispum municipale has been used for the oxidation of substituted cyclohexanones, demonstrating the potential for biocatalytic routes to functionalized chiral cyclic ketones. nih.gov

Chiral Catalyst-Substrate Recognition in Organocatalysis and Metal Catalysis

In both organocatalysis and metal catalysis, the catalyst must recognize and differentiate between the enantiotopic faces of the substrate or the prochiral intermediate.

Organocatalysis:

Enamine Catalysis: As mentioned, chiral amines like proline form enamines with cyclohexanone. The stereocontrol arises from the specific conformation of the enamine, which is dictated by the rigid pyrrolidine (B122466) ring of the catalyst. The catalyst's stereocenter creates a sterically defined pocket, and the approach of the electrophile is directed to the less hindered face. wikipedia.orglibretexts.org The transition state is often stabilized by a hydrogen bond between the catalyst's acidic proton (e.g., from a carboxylic acid group) and the electrophile, a concept known as bifunctional catalysis. researchgate.net

Chiral Phosphoric Acid (CPA) Catalysis: CPAs are powerful Brønsted acid catalysts. nih.govbeilstein-journals.org In reactions like the Povarov reaction to form tetrahydroquinolines, the CPA activates the imine electrophile by protonating it and forming a tight ion pair with its conjugate base. beilstein-journals.org This chiral ion pair then directs the approach of the nucleophile. The bulky substituents on the BINOL-derived backbone of the CPA create a well-defined chiral cavity, and stereoselectivity is achieved through a network of non-covalent interactions, primarily hydrogen bonding, with both reacting partners in the transition state. thieme-connect.dersc.org

Metal Catalysis: Recognition is mediated by the chiral ligand bound to the metal center. The ligand's geometry creates a chiral environment around the metal, influencing how the substrate coordinates.

In the asymmetric alkylation of ketone enolates, a chiral ligand, such as a derivative of Salen complexed with Chromium, can coordinate to the enolate. nih.gov The steric bulk of the ligand blocks one face of the nucleophile, guiding the incoming alkyl halide.

For asymmetric hydrogenation of 2-substituted cyclohexenones to chiral cyclohexanones, ruthenium complexes with chiral diphosphine ligands like BINAP are highly effective. acs.org The substrate coordinates to the ruthenium center, and the C2-symmetric, atropisomeric BINAP ligand controls the facial selectivity of hydride delivery from the metal to the double bond. youtube.com The precise bite angle and steric profile of the ligand are crucial for high enantioselectivity.

A summary of catalyst performance in related asymmetric alkylations is presented below.

| Catalyst/Ligand System | Substrate Type | Reaction Type | ee (%) | Reference |

| (S)-Proline | Cyclohexanone | Aldol Reaction | 99 | wikipedia.org |

| Pd₂(dba)₃ / (S)-t-BuPHOX | β-Keto Ester | Decarboxylative Allylation | 86 | researchgate.net |

| Cr/Salen Complex | Tributyltin Enolate | Alkylation | 91 | nih.gov |

| NiBr₂·diglyme / Ligand 1 | α-Chloroamide | Suzuki Arylation | 92 | mit.edu |

| (R)-TRIP (Chiral Phosphoric Acid) | Cinnamoyl-imidazole | [2+2] Photocycloaddition | 97 | orgsyn.org |

Hydride Delivery and Transfer Hydrogenation Mechanisms

While not a direct synthesis of 2-propylcyclohexanone (B1346617) from cyclohexanone, asymmetric transfer hydrogenation (ATH) of a related precursor, 2-propyl-2-cyclohexen-1-one, is a key strategy to access the corresponding chiral alcohol, which can then be oxidized to the target ketone. ATH is an alternative to using high-pressure hydrogen gas and instead uses hydrogen donor molecules like isopropanol (B130326) or formic acid. ubc.ca

The most widely used catalysts for ATH are Noyori-Ikariya type ruthenium(II) complexes, which typically feature a chiral N-tosylated diamine ligand (e.g., TsDPEN) and an arene ligand (e.g., p-cymene). nih.govthieme-connect.de The accepted mechanism involves an outer-sphere, concerted pathway.

The catalytic cycle generally proceeds as follows:

The precatalyst, often [RuCl₂(arene)(TsDPEN)], is activated in the presence of a base and the hydrogen donor (e.g., isopropanol), forming the active 16-electron ruthenium hydride species, [RuH(arene)(TsDPEN)].

The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the catalyst through hydrogen bonding between its carbonyl oxygen and the N-H group of the chiral diamine ligand.

This interaction positions the ketone for a concerted, six-membered pericyclic transition state. In this transition state, the hydride (H⁻) on the ruthenium and a proton (H⁺) from the ligand's N-H group are transferred simultaneously to the carbonyl carbon and oxygen, respectively.

The resulting alcohol product is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor and base, readying it for the next cycle.

The enantioselectivity is determined by the steric and electronic interactions between the substrate and the chiral ligand in the diastereomeric transition states. The choice of arene ligand and hydrogen donor can also significantly influence the reaction's outcome. nih.gov Iron-based catalysts are also emerging as a more sustainable alternative to ruthenium for these transformations. rsc.org

Electrophilic and Nucleophilic Activation Modes in Chiral Transformations

The synthesis of (2S)-2-propylcyclohexanone involves a delicate balance of nucleophilic and electrophilic activation, guided by a chiral catalyst.

Nucleophilic Activation: This is the dominant mode for the cyclohexanone component. The ketone is converted into a more potent nucleophile, which is then capable of attacking the electrophilic propyl group.

Enolate Formation: Deprotonation with a strong base (e.g., LDA) generates a highly nucleophilic achiral enolate. The chirality must then be directed by an external agent like a chiral ligand complexed to the counter-ion (e.g., Li⁺). lumenlearning.comlibretexts.org

Enamine Formation: Reaction with a chiral secondary amine catalyst (e.g., proline) forms a chiral enamine. This is a form of SOMO (Singly Occupied Molecular Orbital) catalysis, where the enamine is a neutral, but still sufficiently nucleophilic, species. This milder activation avoids the need for strong bases. nih.gov

Electrophilic Activation: This mode involves making the electrophile (the propyl source) more reactive towards the nucleophile.

Brønsted Acid Catalysis: A chiral Brønsted acid, like a chiral phosphoric acid (CPA), can activate a carbonyl or imine group by protonation. nih.govbeilstein-journals.org This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. The chiral conjugate base remains associated as an ion pair, shielding one face of the activated electrophile and ensuring a stereoselective reaction.

Lewis Acid Catalysis: A chiral Lewis acid (a metal complex) can coordinate to a leaving group on the electrophile, facilitating its departure and generating a more reactive cationic species within a chiral environment.

Radical Pathways: In some modern methods, visible light and a photoredox catalyst can be used to activate an alkyl halide. The catalyst facilitates a single-electron transfer (SET) to the alkyl halide, generating an alkyl radical. This radical is a powerful electrophile that can be trapped by a nucleophilic enamine or silyl (B83357) enol ether in a stereocontrolled fashion. nih.govnih.gov This approach allows for the use of alkyl electrophiles that are typically unreactive in traditional ionic pathways. nih.gov

These activation modes are often used in concert. For example, in proline catalysis, the amine activates the ketone nucleophilically (enamine formation) while the carboxylic acid moiety can activate the electrophile through hydrogen bonding. nih.govresearchgate.net This dual activation within a single catalyst leads to highly organized transition states and is a hallmark of efficient organocatalysis.

Transition Metal Catalysis Mechanisms (e.g., Rh(I)-catalyzed C-C bond activation, Pd-catalyzed reactions)

Transition metal catalysis offers powerful and versatile methods for the functionalization of cyclohexanones. Rhodium(I) and Palladium(0/II) complexes are particularly prominent in mediating a variety of transformations, including C-C bond activation and cross-coupling reactions.

Rhodium(I)-Catalyzed C-C Bond Activation:

Rhodium(I) catalysts are known to facilitate the activation of C-C bonds, a challenging yet synthetically valuable transformation. In the context of cyclohexanone derivatives, this can lead to novel molecular rearrangements and constructions. For instance, Rh(I) catalysts have been employed in the ring-opening of 2-cycloalkenones. nih.gov This process is initiated by the conjugate addition of an amine to the enone, followed by a retro-Mannich-type fragmentation. The resulting intermediate can then undergo further transformations, such as chelation-assisted hydroacylation.

A generalized mechanistic cycle for heteroatom-directed Rh(I)-catalyzed C-H bond alkylation, which can be extrapolated to understand potential C-C bond activations, involves several key steps:

Coordination: The Rh(I) catalyst coordinates to a chelating heteroatom near the target C-H or C-C bond.

Bond Activation: Facile activation of the C-H or C-C bond occurs to form a metallacyclic intermediate.

Olefin Insertion: Following ligand dissociation, an olefin coordinates and inserts into the Rh-H or Rh-C bond.

Reductive Elimination: This final step, often rate-limiting, forms the product and regenerates the active Rh(I) catalyst. nih.gov

Computational studies on Rh(I)-catalyzed cycloadditions, such as the [5+2+1] cycloaddition of ene-vinylcyclopropanes and CO, have provided detailed insights into the energetics of these transformations, revealing that reductive elimination steps can be challenging for the formation of certain C(sp³)-C(sp³) bonds. pku.edu.cn

Palladium-Catalyzed Reactions:

Palladium catalysts are workhorses in organic synthesis, particularly for cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. libretexts.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

The general mechanism for a Pd(0)-catalyzed cross-coupling reaction can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X) to form a Pd(II) intermediate.

Transmetalation: An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product (R-R') and regenerating the Pd(0) catalyst.

The nature of the ligands, substrates, and reaction conditions significantly influences the kinetics and mechanism of these reactions. For instance, in the Suzuki-Miyaura coupling, the presence of a base is crucial for the activation of the organoboron reagent. scielo.br DFT calculations have been instrumental in elucidating the intricate details of these catalytic cycles, including the structures of transition states and intermediates. researchgate.netrsc.org

In the context of chiral cyclohexanones like (2S)-2-propylcyclohexanone, the stereochemistry of the starting material can influence the outcome of Pd-catalyzed reactions, potentially leading to diastereoselective or enantioselective product formation, especially when chiral ligands are employed.

Role of Additives and Co-catalysts

Additives and co-catalysts play a crucial role in modulating the reactivity, selectivity, and efficiency of transition metal-catalyzed reactions involving cyclohexanones. Their effects can range from altering the catalyst's electronic properties to participating directly in the catalytic cycle.

In Pd-catalyzed C-N cross-coupling reactions, for example, the use of multiple ligands as additives can significantly enhance the catalyst's performance, leading to a broader substrate scope and higher reactivity. organic-chemistry.org The choice of solvent can also act as an additive, influencing the activation of the pre-catalyst and the stability of intermediates. Some solvents can even participate in redox reactions to generate the active Pd(0) species. whiterose.ac.uk

In Rh(II)-catalyzed C-H functionalization reactions, the addition of N,N'-dicyclohexylcarbodiimide (DCC) has been shown to have a beneficial effect, enhancing catalyst robustness and allowing for high turnover numbers. nih.gov

For oxidation reactions of cyclohexanone, co-catalysts are often essential. For instance, in the oxidation of a cyclohexane (B81311)/cyclohexanone mixture, N-hydroxyphthalimide (NHPI) is used as a highly active organocatalyst, often in combination with Co(II) or Mn(II) compounds as co-catalysts. The co-catalyst facilitates the decomposition of hydroperoxides, which are key intermediates in the oxidation chain reaction.

The table below summarizes the roles of various additives and co-catalysts in reactions relevant to cyclohexanone chemistry.

| Additive/Co-catalyst | Reaction Type | Role |

| Phosphine Ligands | Pd-catalyzed cross-coupling | Stabilize the metal center, influence reactivity and selectivity. mit.edu |

| Base (e.g., Na₂CO₃, K₃PO₄) | Suzuki-Miyaura Coupling | Activates the organoboron reagent for transmetalation. scielo.br |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Rh(II)-catalyzed C-H functionalization | Enhances catalyst stability and turnover number. nih.gov |

| N-Hydroxyphthalimide (NHPI) | Cyclohexanone Oxidation | Acts as a radical chain initiator. |

| Cobalt (II) or Manganese (II) salts | Cyclohexanone Oxidation | Co-catalyst that facilitates the decomposition of hydroperoxides. |

Transition State Analysis and Energetic Profiles

Understanding the transition states and energetic profiles of reactions is fundamental to explaining and predicting their outcomes, including reaction rates and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for these investigations.

For reactions involving cyclohexanone derivatives, transition state analysis helps to elucidate the origins of stereoselectivity. In nucleophilic additions to substituted cyclohexanones, for example, the geometry of the transition state determines whether the nucleophile attacks from the axial or equatorial face. These transition states are influenced by a combination of steric and electronic factors. slideshare.net

Computational studies on the oxidation of cyclohexane have detailed the potential energy diagram for the reaction of the cyclohexyl radical with O₂, proceeding through five-, six-, and seven-membered ring transition states. acs.org These studies provide activation energies for key steps like RO₂ to QOOH isomerization.

The energetic profile of a reaction dictates its kinetics. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate, while the energy difference between reactants and products determines the thermodynamic favorability.

Below is a hypothetical energetic profile for a generic two-step reaction of a substituted cyclohexanone, illustrating the concepts of transition states and intermediates.

This is an illustrative diagram. Actual energy values would be determined experimentally or through computational studies.

Regioselectivity and Diastereoselectivity in Cyclohexanone Reactions

The presence of a substituent on the cyclohexanone ring, as in (2S)-2-propylcyclohexanone, introduces issues of regioselectivity and diastereoselectivity in many reactions.

Regioselectivity refers to the preference for a reaction to occur at one position over another. A classic example is the formation of enolates from 2-substituted cyclohexanones. Deprotonation can occur on either side of the carbonyl group, leading to two different regioisomeric enolates. The choice of base, solvent, and temperature can influence which enolate is formed preferentially (kinetic vs. thermodynamic control).

Diastereoselectivity is the preferential formation of one diastereomer over another. In reactions of chiral cyclohexanones like (2S)-2-propylcyclohexanone, the existing stereocenter can direct the approach of incoming reagents, leading to the formation of one diastereomer in excess. For example, in the reduction of a 2-substituted cyclohexanone, the hydride can attack from either the axial or equatorial face, leading to two different diastereomeric alcohols. The relative stability of the corresponding transition states determines the diastereomeric ratio of the products.

The following table provides examples of factors influencing regioselectivity and diastereoselectivity in reactions of substituted cyclohexanones.

| Reaction Type | Controlling Factor | Outcome |

| Enolate Formation | Base (e.g., LDA vs. NaH), Temperature | Kinetic vs. Thermodynamic enolate |

| Nucleophilic Addition | Steric hindrance of the substituent and nucleophile | Axial vs. Equatorial attack |

| Aldol Reaction | Catalyst, reaction conditions | syn vs. anti diastereomer |

| Michael Addition | Structure of the Michael acceptor and donor | Diastereoselective formation of new stereocenters organic-chemistry.org |

Kinetics of Cyclohexanone Oxidation and Related Reactions

The study of reaction kinetics provides quantitative information about reaction rates and the factors that influence them. The oxidation of cyclohexanone to adipic acid is a commercially important process, and its kinetics have been studied under various conditions.

In the oxidation of cyclohexanone by potassium dichromate in an aqueous acetic acid medium, the reaction exhibits first-order kinetics with respect to both the substrate (cyclohexanone) and the oxidant. jchps.comresearchgate.net The rate of the reaction is influenced by factors such as the dielectric constant of the medium and the presence of salts. researchgate.net

A simplified rate law for this reaction can be expressed as:

Rate = k [Cyclohexanone]¹ [Dichromate]¹

Kinetic studies, including the determination of thermodynamic parameters such as activation energy, enthalpy, and entropy of activation, are crucial for proposing a plausible reaction mechanism. For the dichromate oxidation of cyclohexanone, the data supports a mechanism that does not involve radical intermediates. jchps.com

The table below presents kinetic data for the oxidation of cyclohexanone with potassium dichromate at 303 K. researchgate.net

| [Dichromate] x 10³ (mol dm⁻³) | [Cyclohexanone] x 10² (mol dm⁻³) | k₁ x 10⁴ (s⁻¹) |

| 5.0 | 2.0 | 3.60 |

| 10.0 | 2.0 | 3.60 |

| 15.0 | 2.0 | 3.59 |

| 20.0 | 2.0 | 3.61 |

| 10.0 | 1.0 | 1.80 |

| 10.0 | 4.0 | 7.20 |

Computational and Theoretical Studies of 2s 2 Propylcyclohexanone and Analogues

Quantum Mechanical Calculations and Molecular Modeling

Quantum mechanical (QM) calculations and molecular modeling have become indispensable tools for investigating the intricacies of organic reactions, including the synthesis of (2S)-2-propylcyclohexanone. The formation of this compound often proceeds via the Stork enamine alkylation, where cyclohexanone (B45756) reacts with a secondary amine, such as pyrrolidine (B122466), to form a nucleophilic enamine intermediate. This intermediate then reacts with an alkyl halide (e.g., propyl iodide) to yield the alkylated ketone after hydrolysis. nih.govacs.org

Computational modeling, particularly using Density Functional Theory (DFT), has been employed to study the intermediates and transition states of such reactions. For instance, calculations at the B3LYP/6–31G(d) level of theory have been used to analyze the conformations of enamine intermediates derived from cyclohexanone analogues. nih.gov These studies reveal crucial information about the geometry and stability of different conformers, such as chair and twist-boat forms, which dictates the stereochemical outcome of the alkylation. nih.govlongdom.org The attack of the electrophile typically occurs from an axial position to ensure effective overlap with the π-orbital of the enamine's C=C double bond. nih.gov

Furthermore, molecular modeling provides a visual and energetic understanding of the reaction pathways. Semi-empirical methods, like AM1, have also been utilized for initial theoretical calculations on related heterocyclic compounds formed from cyclohexanone derivatives, providing a foundational understanding of their molecular structure. researchgate.net These computational approaches offer a powerful complement to experimental studies, enabling a detailed exploration of reaction landscapes that govern the synthesis of chiral cyclohexanones.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has proven to be a particularly powerful method for elucidating the detailed mechanisms of reactions that produce (2S)-2-propylcyclohexanone, most notably the (S)-proline-catalyzed asymmetric alkylation of cyclohexanone. This reaction proceeds through an enamine-mediated pathway, and DFT calculations have been instrumental in mapping out the entire catalytic cycle.

Studies have shown that the reaction begins with the formation of an enamine from cyclohexanone and the (S)-proline catalyst. DFT calculations, such as those using the B3LYP functional with the 6-31++g(d,p) basis set, have been used to investigate the stereoselective C-C bond-forming step. nih.gov In analogous reactions like the Mannich reaction, the activation energies for the formation of the (S) and (R) products were calculated to be 8.5 and 12.4 kcal/mol, respectively, correctly predicting the experimentally observed (S)-stereoisomer as the major product. nih.gov

The mechanism involves the formation of a transition state where the proline catalyst's carboxylic acid group plays a crucial role. It acts as a Brønsted acid, protonating the incoming electrophile and thereby activating it for nucleophilic attack by the enamine. stackexchange.com This dual role of the catalyst is a key feature of the enamine mechanism, which is characteristic of natural class I aldolase (B8822740) enzymes and has been supported by extensive computational evidence. longdom.orglongdom.orgnih.gov DFT studies have also explored the impact of solvents on the reaction mechanism, demonstrating that the presence of a solvent like DMSO can be crucial for stabilizing charged intermediates and lowering the energy barrier for the initial reaction between proline and the ketone. longdom.org

Table 1: Calculated Activation Energies for Proline-Catalyzed Mannich Reaction of Cyclohexanone nih.gov

| Transition State Path | Product Intermediate | Activation Energy (kcal/mol) |

| S-path | (S)-intermediate | 8.5 |

| R-path | (R)-intermediate | 12.4 |

| Calculations performed at the B3LYP/6-31++g(d,p) level of theory. |

This interactive table showcases the difference in activation energies calculated via DFT, which explains the stereoselectivity of the reaction.

Prediction of Stereochemical Outcomes and Enantioselectivity

A significant achievement of computational chemistry in this field is the accurate prediction of stereochemical outcomes and enantioselectivity in the synthesis of chiral cyclohexanones. The formation of (2S)-2-propylcyclohexanone relies on controlling the approach of the propyl electrophile to the enamine intermediate.

Theoretical models explain this stereoselectivity by analyzing the transition state structures. In the proline-catalyzed alkylation of cyclohexanone, the catalyst and substrate form a chiral enamine. The electrophile can then attack this enamine from two different faces, leading to either the (S) or (R) product. DFT calculations have been successfully used to determine the energies of the transition states for these two pathways. nih.govstackexchange.com The transition state leading to the (S)-enantiomer is generally found to be lower in energy, thus predicting it as the major product. nih.gov This preference is often attributed to a combination of steric and stereoelectronic effects within the transition state assembly. stackexchange.com

For example, in a DFT study on the analogous proline-catalyzed Mannich reaction, the calculated energy difference between the transition states leading to the (S) and (R) products directly explains the high enantiomeric excess (ee) observed experimentally. nih.gov Similarly, DFT and Atoms in Molecules (AIM) calculations have been used to rationalize the stereochemical outcomes in related cross-aldol reactions, where factors like steric hindrance from substituents on the catalyst or substrate can favor one enantiomer over the other. stackexchange.com

Qualitative models also provide insight. The alkylation of a cyclohexanone enamine is predicted to proceed through a chair-like transition state. The electrophile preferentially attacks from the axial position on the face opposite to bulky groups on the catalyst or the ring itself to minimize steric hindrance, leading to the trans product as the major isomer in substituted systems. researchgate.net

Table 2: Factors Influencing Predicted Stereoselectivity

| Computational Method | Key Factor Analyzed | Predicted Outcome |

| DFT (Energy Calculations) | Transition State Energy Difference (ΔΔG‡) | Major enantiomer corresponds to the lower energy pathway. nih.govstackexchange.com |

| Conformational Analysis | Steric Hindrance in Transition State | Attack occurs on the less sterically hindered face. researchgate.net |

| Stereoelectronic Effects | Orbital Overlap | Axial attack is favored for optimal orbital interaction. nih.gov |

This interactive table summarizes the key computational approaches and the factors they analyze to predict the stereochemical outcome of the reaction.

Computational Analysis of Catalyst Design and Performance

Computational chemistry plays a pivotal role in the rational design and performance analysis of organocatalysts used in the synthesis of (2S)-2-propylcyclohexanone and its analogues. By modeling the catalyst-substrate interactions, researchers can predict the efficacy of a catalyst and guide the development of new, more efficient, and selective catalysts. researchgate.net

DFT calculations are central to this effort. They allow for the detailed study of how modifications to the catalyst structure, such as the introduction of different substituents on the proline ring, affect the transition state energies and, consequently, the reaction's enantioselectivity. longdom.org For instance, computational studies have shown that introducing bulky groups on the catalyst can enhance stereoselectivity by creating a more defined chiral pocket, which better differentiates the two faces of the enamine intermediate. longdom.org The performance of various proline derivatives has been computationally evaluated, with studies confirming that the reaction proceeds via an enamine-mediated mechanism and that the catalyst's structure directly impacts its catalytic ability. nih.gov

The rational design of catalysts is guided by understanding the non-covalent interactions (steric, electronic, and dispersion forces) between the catalyst and the reacting species. researchgate.net Computational models can enhance these interactions to improve enantioselectivity. This approach has led to the successful computational prediction of organocatalysts that are selective for specific stereoisomers. researchgate.net

Furthermore, computational screening can accelerate the discovery of new catalysts. While experimental high-throughput screening is a powerful tool, nih.govnih.gov in silico screening offers a time- and resource-efficient alternative to prioritize candidates for synthesis and testing. longdom.org DFT-based methods are used to evaluate putative catalytic intermediates and key bond-forming steps to identify promising catalyst-substrate combinations. This synergy between computational design and experimental validation is crucial for advancing the field of asymmetric organocatalysis. researchgate.net

Theoretical Determination of Thermochemical Properties

The theoretical determination of thermochemical properties such as enthalpy of formation (ΔHf°), Gibbs free energy (ΔG), and activation energies (Ea) is crucial for understanding the feasibility, spontaneity, and kinetics of the reactions leading to (2S)-2-propylcyclohexanone.

More importantly, the calculation of the Gibbs free energy profile for the entire reaction pathway provides a comprehensive thermodynamic and kinetic picture. researchgate.net DFT calculations are routinely used to map the free energy surface of proline-catalyzed reactions. nih.gov These calculations reveal the free energies of all intermediates and transition states, identifying the rate-determining step and the stereoselectivity-determining step. For instance, in a proline-catalyzed reaction, the C-C bond formation step is typically the one that determines the stereochemistry, and the difference in the Gibbs free energy of activation (ΔΔG‡) between the two diastereomeric transition states dictates the enantiomeric excess of the product. researchgate.net

Table 3: Key Thermochemical Properties Determined Computationally

| Thermochemical Property | Significance in Reaction Analysis | Typical Computational Method |

| Enthalpy of Formation (ΔHf°) | Determines the stability of molecules and the overall heat of reaction. | DFT, Ab initio (e.g., Hartree-Fock, W1X-1) nih.govnih.govresearchgate.net |

| Gibbs Free Energy (ΔG) | Indicates reaction spontaneity and provides the energy profile of the reaction pathway. | DFT with solvent models, Ab initio Molecular Dynamics (AIMD) with metadynamics nih.govresearchgate.net |

| Activation Energy (Ea or ΔG‡) | Determines the reaction rate and identifies the rate-determining step. | DFT, searching for transition state structures. nih.govnih.gov |

This interactive table outlines the important thermochemical properties that are calculated theoretically and their significance in understanding the reaction.

Understanding Molecular Interactions (e.g., Hydrogen Bonding, π–π Interactions)

A detailed understanding of the non-covalent molecular interactions within the transition state is fundamental to explaining the success of asymmetric catalysis in the synthesis of (2S)-2-propylcyclohexanone. Computational studies are uniquely suited to identify and quantify these fleeting interactions, such as hydrogen bonds and π-π stacking.

In the proline-catalyzed alkylation of cyclohexanone, hydrogen bonding plays a critical role. The carboxylic acid group of the proline catalyst forms a hydrogen bond with the incoming electrophile. This interaction not only activates the electrophile but also helps to orient it within the chiral environment of the catalyst, thereby directing the stereochemical outcome of the reaction. DFT calculations have been used to model the transition state, revealing the precise geometry and strength of these crucial hydrogen bonds.

For instance, in the transition state leading to the favored (S)-product, a double hydrogen bonding mode can be observed between the catalyst and the reactants, which stabilizes this pathway over others. researchgate.net The stability of various enamine conformers, which influences the reaction pathway, is also governed by intramolecular interactions that can be analyzed using methods like Natural Bond Orbital (NBO) analysis in conjunction with DFT calculations. elsevierpure.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of (2S)-2-propylcyclohexanone. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecule's structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C1) is the most deshielded, appearing significantly downfield, typically above 200 ppm. The carbon atom bearing the propyl group (C2) and the other ring carbons will have characteristic chemical shifts influenced by their substitution and proximity to the carbonyl group. Data for the related compound, cyclohexanone (B45756), shows the carbonyl carbon at a specific resonance, with other ring carbons appearing at higher fields. chemicalbook.com

Interactive Data Table: Representative ¹H NMR Data for 2-Propylcyclohexanone (B1346617)

| Assignment | Chemical Shift (ppm) Range |

| Propyl-CH₃ | ~0.9 |

| Ring & Propyl-CH₂ | ~1.1 - 2.1 |

| Ring-CH (at C2) & CH₂ adjacent to C=O | ~2.1 - 2.4 |

Note: The data presented is a general representation for 2-propylcyclohexanone and may not correspond to the specific (2S)-enantiomer. Actual chemical shifts can vary based on solvent and experimental conditions. chemicalbook.com

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of (2S)-2-propylcyclohexanone, as well as to gain insight into its structure through fragmentation patterns.

Under electron ionization (EI), 2-propylcyclohexanone undergoes characteristic fragmentation. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 140.22 g/mol . nih.govnist.gov Common fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.

A typical GC-MS analysis of 2-propylcyclohexanone reveals a base peak at m/z 98. nih.gov This prominent fragment likely arises from the loss of a propyl radical. Other significant fragments are observed at m/z 41, 55, 27, and 39, which are characteristic of the fragmentation of the cyclohexanone ring and the propyl chain. nih.gov

Interactive Data Table: Key Mass Spectrometry Fragments for 2-Propylcyclohexanone (EI-MS)

| m/z | Relative Intensity | Possible Fragment Identity |

| 140 | Present | Molecular Ion [M]⁺ |

| 98 | High | [M - C₃H₇]⁺ |

| 55 | Moderate | C₄H₇⁺ |

| 41 | Moderate | C₃H₅⁺ |

Source: PubChem CID 7199 nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in (2S)-2-propylcyclohexanone. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most characteristic absorption for 2-propylcyclohexanone is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the region of 1750-1680 cm⁻¹. For secondary amides, which are not present in this compound, the C=O stretch is observed between 1680 and 1630 cm⁻¹. spectroscopyonline.com The precise position of the C=O band can provide subtle information about the ring conformation. Additionally, the spectrum will show C-H stretching vibrations for the sp³-hybridized carbons of the propyl group and the cyclohexanone ring, typically in the range of 3000-2850 cm⁻¹. C-H bending vibrations will also be present at lower wavenumbers. The NIST Chemistry WebBook provides access to the IR spectrum of 2-propylcyclohexanone. nist.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data allows for the creation of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

For (2S)-2-propylcyclohexanone, obtaining a suitable single crystal would allow for the unambiguous assignment of the (S) configuration at the C2 stereocenter. This method provides incontrovertible proof of the molecule's stereochemistry. While specific X-ray crystallographic data for (2S)-2-propylcyclohexanone was not found in the provided search results, this technique remains the gold standard for absolute configuration determination. stackexchange.com

Chiral Chromatography for Enantiomeric Excess and Purity Assessment (HPLC, GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Both HPLC and GC can be adapted for chiral separations by using a chiral stationary phase (CSP). uni-muenchen.demdpi.com These stationary phases are themselves chiral and interact differently with the two enantiomers, leading to different retention times and thus, their separation. uni-muenchen.de Cyclodextrin-based CSPs are commonly used in GC for the separation of chiral compounds. nih.gov The choice of the specific CSP and chromatographic conditions (e.g., mobile phase composition in HPLC, temperature program in GC) is critical for achieving optimal separation. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. chemistrysteps.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a purified sample of (2S)-2-propylcyclohexanone. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₉H₁₆O. nist.gov This comparison serves to verify the empirical formula and confirm the purity of the compound.

Interactive Data Table: Theoretical Elemental Composition of C₉H₁₆O

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 9 | 77.09% |

| Hydrogen | H | 1.008 | 16 | 11.50% |

| Oxygen | O | 15.999 | 1 | 11.41% |

In situ Spectroscopic Monitoring of Reactions

In situ spectroscopic techniques, such as NMR and IR spectroscopy, allow for the real-time monitoring of chemical reactions. fu-berlin.de This provides valuable kinetic and mechanistic insights into the formation of (2S)-2-propylcyclohexanone. For example, during a stereoselective synthesis, in situ IR spectroscopy could be used to follow the consumption of the starting materials and the formation of the ketone product by monitoring the changes in the carbonyl stretching frequency region. nih.gov Similarly, in situ NMR could track the appearance of signals corresponding to the product and the disappearance of reactant signals over time. These methods are powerful for optimizing reaction conditions and understanding the reaction pathway. fu-berlin.de

Applications and Strategic Role of 2s 2 Propylcyclohexanone As a Chiral Building Block

Strategic Intermediate in Natural Product Total Synthesis

The total synthesis of natural products is a field dedicated to the complete laboratory construction of complex molecules found in nature. nih.gov Chiral building blocks are essential in this endeavor, as they introduce stereochemical control early in a synthetic sequence, which is crucial for achieving the desired biologically active isomer. elsevierpure.comorganicchemistrydata.org (2S)-2-Propylcyclohexanone, as an enantiomerically pure C9 synthon, represents a potentially valuable starting point for the assembly of various natural products, particularly those containing a functionalized cyclohexane (B81311) or related carbocyclic core. elsevierpure.come-bookshelf.de

While specific total syntheses commencing directly from (2S)-2-propylcyclohexanone are not extensively documented in readily available literature, its structure is analogous to intermediates used in the synthesis of sesquiterpenes and other terpenoid-derived natural products. e-bookshelf.de The combination of its stereocenter, six-membered ring, and functional handles (the ketone and the propyl chain) allows for a wide range of transformations to build molecular complexity. nih.govsci-hub.se Synthetic strategies could involve ring expansion, ring contraction, or functionalization of the cyclohexane core to access the intricate skeletons of various natural products. elsevierpure.com

Precursor for Complex Chiral Organic Molecules and Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agricultural chemicals, and fragrances. The synthesis of these molecules, especially in enantiomerically pure form, is a significant area of organic chemistry. rsc.orgnih.govnih.gov

(2S)-2-Propylcyclohexanone is a valuable precursor for a variety of complex chiral molecules. Its inherent chirality can be transferred through subsequent reactions to generate new stereocenters with high selectivity. For example, the fragrance industry relies heavily on chiral molecules, as the different enantiomers of a compound can have distinctly different scents. leffingwell.com Ketones with structures related to 2-propylcyclohexanone (B1346617) are used in the synthesis of prized fragrances like jasmonoids and sandalwood odorants. leffingwell.comnih.govmdpi.com The functionalized cyclohexanone (B45756) ring of (2S)-2-propylcyclohexanone provides a scaffold that can be chemically modified to produce novel chiral fragrance compounds.

Building Block for Chiral Auxiliaries and Ligands in Asymmetric Catalysis

Asymmetric catalysis, the process of using a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product, is a cornerstone of modern chemical synthesis. This field relies on the availability of effective chiral ligands that coordinate to a metal center and create a chiral environment to control the stereochemical outcome of a reaction. mdpi.com

(2S)-2-Propylcyclohexanone serves as an excellent starting material for the synthesis of such ligands. The ketone can be readily converted into corresponding chiral alcohols (2-propylcyclohexanols) and chiral amines (2-propylcyclohexylamines) via reduction and reductive amination, respectively. These chiral alcohols and amines are fundamental building blocks for a wide array of chiral ligands. researchgate.netnih.gov For instance, enantiopure trans-1,2-diaminocyclohexane is the backbone of many highly successful "privileged" ligands used in various catalytic transformations. nih.gov By analogy, chiral 2-propylcyclohexanediamine, derived from (2S)-2-propylcyclohexanone, could be used to construct novel ligand architectures. nih.govresearchgate.net Similarly, chiral amino alcohols derived from this ketone are valuable precursors for ligands used in enantioselective addition reactions. rsc.org

Synthesis of Enantiopure Alcohols and Amines from Ketones

The stereoselective synthesis of enantiopure alcohols and amines is of paramount importance, as these functional groups are ubiquitous in biologically active molecules, including a vast number of pharmaceuticals. nih.gov (2S)-2-Propylcyclohexanone, being an enantiomerically pure ketone, is an ideal precursor for the synthesis of the corresponding chiral 2-propylcyclohexanols and 2-propylcyclohexylamines.

The reduction of the ketone carbonyl group can be achieved with high stereoselectivity using various reducing agents, yielding either (1S,2S)-2-propylcyclohexanol or (1R,2S)-2-propylcyclohexanol, depending on the reagent and reaction conditions. Furthermore, the ketone can undergo reductive amination, a reaction that converts a carbonyl group into an amine through an intermediate imine. nih.gov This process, when applied to (2S)-2-propylcyclohexanone, provides access to enantiomerically pure (1S,2S)- or (1R,2S)-2-propylcyclohexylamine, which are valuable chiral synthons in their own right.

Table 1: Synthesis of Chiral Alcohols and Amines from (2S)-2-Propylcyclohexanone

| Starting Material | Reaction | Product(s) | Application of Product |

| (2S)-2-Propylcyclohexanone | Stereoselective Reduction | (1S,2S)-2-Propylcyclohexanol / (1R,2S)-2-Propylcyclohexanol | Chiral Building Blocks, Ligand Synthesis |

| (2S)-2-Propylcyclohexanone | Reductive Amination nih.gov | (1S,2S)-2-Propylcyclohexylamine / (1R,2S)-2-Propylcyclohexylamine | Chiral Building Blocks, Ligand Synthesis |

Synthesis of Cyclohexanone Derivatives with Therapeutic Properties

The cyclohexanone scaffold is present in numerous compounds with a wide range of therapeutic properties. The search for new drugs often involves the synthesis and screening of novel derivatives of known pharmacophores. nih.gov In particular, the field of anticonvulsant drug development has explored various heterocyclic and carbocyclic structures. nih.govresearchgate.netnih.gov

(2S)-2-Propylcyclohexanone provides a chiral core that can be elaborated into potentially bioactive molecules. For example, certain pyridazinone and thiophene (B33073) derivatives have shown promise as anticonvulsant agents. nih.govresearchgate.net The ketone functionality of (2S)-2-propylcyclohexanone allows for its use in cyclization reactions to form such heterocyclic systems. By combining the 2-propylcyclohexanone core with other pharmacophoric units, new hybrid molecules can be designed with the aim of achieving enhanced efficacy or novel mechanisms of action. nih.gov While direct synthesis of a marketed drug from this specific ketone is not prominent, its value lies in its potential as a building block in medicinal chemistry discovery programs.

Role in the Synthesis of Heterocyclic Compounds (e.g., Furans, Pyrroles)

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in chemistry, particularly in pharmaceuticals and materials science. The development of efficient methods for their synthesis is a central goal of organic chemistry. Ketones are common starting materials for building these ring systems.

(2S)-2-Propylcyclohexanone is a suitable ketone precursor for several classic and powerful heterocyclic synthesis reactions.

Fischer Indole (B1671886) Synthesis : This reaction produces the indole ring system, a core structure in many bioactive molecules like the amino acid tryptophan and various alkaloids, from a phenylhydrazine (B124118) and a ketone under acidic conditions. wikipedia.orgyoutube.com Using (2S)-2-propylcyclohexanone in this reaction leads to the formation of chiral, fused tricyclic indole derivatives (specifically, propyl-substituted tetrahydrocarbazoles). mdpi.combyjus.comtestbook.com

Gewald Aminothiophene Synthesis : The Gewald reaction is a multicomponent reaction that combines a ketone, a cyanoester, and elemental sulfur to produce highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgyoutube.com These thiophene derivatives are important scaffolds in medicinal chemistry. umich.eduresearchgate.net When (2S)-2-propylcyclohexanone is used, it yields a chiral, fused thiophene derivative, providing a route to enantiomerically pure thiophene-based compounds.

Table 2: Heterocycle Synthesis from (2S)-2-Propylcyclohexanone

| Reaction Name | Reactants | Product Type | Significance of Product |

| Fischer Indole Synthesis wikipedia.org | (2S)-2-Propylcyclohexanone, Phenylhydrazine, Acid Catalyst | Chiral Propyl-Tetrahydrocarbazole | Core of many alkaloids and pharmaceuticals youtube.com |

| Gewald Reaction wikipedia.org | (2S)-2-Propylcyclohexanone, α-Cyanoester, Sulfur, Base | Chiral Fused 2-Aminothiophene | Important scaffold for medicinal chemistry nih.govumich.edu |

Intermediate in the Production of Polymers and Coatings

The transformation of renewable or specialized chemical feedstocks into advanced polymers and coatings is a key area of materials science. Lactones (cyclic esters) are particularly important monomers that can be polymerized via ring-opening polymerization (ROP) to form polyesters, a major class of biodegradable and biocompatible polymers. researchgate.netibm.com

(2S)-2-Propylcyclohexanone serves as a key intermediate for producing a specific type of chiral lactone through the Baeyer-Villiger oxidation . This reaction uses a peroxyacid or peroxide to convert a ketone into an ester, or in the case of a cyclic ketone, into a lactone. nih.govmdpi.com The Baeyer-Villiger oxidation of (2S)-2-propylcyclohexanone inserts an oxygen atom adjacent to the carbonyl group, expanding the six-membered ketone ring into a seven-membered lactone ring (a substituted ε-caprolactone). researchgate.netibm.comresearchgate.net

The resulting (S)-3-propyl-ε-caprolactone is a chiral monomer. The ring-opening polymerization of this monomer can lead to the formation of novel chiral polyesters. The presence of the stereocenter and the propyl group along the polymer backbone can influence the material's properties, such as its thermal behavior, crystallinity, and degradation profile, opening avenues for the creation of specialized polymers for advanced applications.

Future Directions and Emerging Research Paradigms in Chiral Cyclohexanone Chemistry

Development of Novel Catalytic Systems for (2S)-2-Propylcyclohexanone Synthesis (e.g., Bio-inspired, Metal-free Organocatalysis)

The quest for highly selective and environmentally benign catalysts for the synthesis of enantiomerically pure compounds like (2S)-2-propylcyclohexanone is a major focus of current research. Two prominent and promising areas are bio-inspired catalysis and metal-free organocatalysis.

Bio-inspired Catalysis: Nature's enzymes offer a blueprint for highly efficient and selective catalysis. Researchers are increasingly drawing inspiration from biological systems to design novel catalysts. For instance, the use of dihydropyridines, analogous to nature's cofactor NADH, in combination with chiral organocatalysts, has emerged as a powerful tool for asymmetric reductions. rsc.org This bio-inspired approach offers a green and sustainable alternative to traditional metal-catalyzed reductions. rsc.org The development of artificial metalloenzymes, created by incorporating metal catalysts into protein scaffolds, is another exciting frontier. These hybrid catalysts can combine the high selectivity of enzymes with the broad reactivity of metal catalysts. Engineered variants of proteins, such as sperm whale myoglobin, have demonstrated the ability to catalyze highly diastereo- and enantioselective cyclopropanation reactions to form cyclopropyl (B3062369) ketones, showcasing the potential of biocatalysis in generating diverse chiral scaffolds. nih.gov

Metal-free Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized asymmetric synthesis. This approach avoids the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry. rsc.org Chiral secondary amines, hydrogen bond donors, and Brønsted acids are examples of organocatalysts that have been successfully employed in asymmetric reductions, providing access to a wide range of biologically active compounds. rsc.org For instance, amine/acid-catalyzed conformation-controlled intramolecular aldol (B89426) condensation has been used for the asymmetric desymmetrization of 2-alkyl-2-(3-oxobutyl)-cycloheptane-1,3-diones, leading to chiral ketones with excellent enantioselectivities. rsc.org These metal-free systems are not only more sustainable but can also offer unique reactivity and selectivity profiles compared to their metal-based counterparts.

Implementation of Flow Chemistry and Continuous Manufacturing for Scalable Asymmetric Synthesis

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in the synthesis of chiral molecules, including (2S)-2-propylcyclohexanone. nih.govrsc.org Flow chemistry offers numerous advantages, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction steps into a single, uninterrupted process. nih.govnih.gov

Continuous flow systems are particularly well-suited for catalytic enantioselective transformations, which are fundamental to producing chiral synthons for various applications. nih.govrsc.org The use of immobilized catalysts, including enzymes and organometallics, in packed-bed reactors is a key enabling technology for continuous flow asymmetric synthesis. acs.org This approach facilitates catalyst recycling, simplifies product purification, and enhances process efficiency. rsc.org For example, a chemoenzymatic cascade for the enantioselective synthesis of chiral amines has been successfully implemented in a continuous flow system, achieving a significant enhancement in space-time yield compared to batch processing. acs.org The integration of biocatalysis, organometallic catalysis, and metal-free organocatalysis within continuous flow setups is a rapidly growing area of research with immense potential for the scalable and sustainable production of chiral active pharmaceutical ingredients and their intermediates. nih.gov

Table 1: Comparison of Batch vs. Continuous Flow Asymmetric Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging and requires process re-optimization. | More straightforward to scale up by extending operation time or using parallel reactors. |

| Safety | Higher risk due to large volumes of reagents and solvents. | Enhanced safety due to small reactor volumes and better heat dissipation. |

| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and residence time. |

| Efficiency | Can be less efficient due to workup and isolation steps between reactions. | Higher efficiency through telescoped reactions and reduced manual handling. nih.gov |

| Catalyst Recovery | Can be difficult and lead to catalyst deactivation. | Facilitated by immobilized catalysts, allowing for easy separation and reuse. rsc.org |

Synergistic Integration of Computational Design and Experimental Validation

The traditional trial-and-error approach to catalyst discovery and reaction optimization is being increasingly replaced by a more rational design process that leverages the power of computational chemistry. acs.org The synergistic integration of computational design and experimental validation is accelerating the development of new and improved methods for synthesizing chiral cyclohexanones. rsc.org

Computational tools, such as molecular mechanics and quantum mechanics, can be used to model reaction mechanisms, predict the stereochemical outcome of a reaction, and screen virtual libraries of potential catalysts. acs.org This in silico screening allows researchers to prioritize the most promising candidates for experimental investigation, saving significant time and resources. acs.org For example, computational protocols are being developed to predict the enantiomeric excess (e.e.) of a reaction for a given catalyst-substrate combination, enabling the virtual screening of thousands of possibilities before any experiments are conducted. acs.org

This computational-experimental feedback loop is a powerful strategy for catalyst optimization. Experimental results can be used to refine and validate the computational models, leading to more accurate predictions and a deeper understanding of the factors that govern stereoselectivity. This integrated approach has been successfully applied to the design of drug delivery systems and is poised to have a major impact on the development of catalysts for the synthesis of complex chiral molecules like (2S)-2-propylcyclohexanone. rsc.org

Exploration of New Derivatization Reactions for Diverse Chiral Cyclohexanone (B45756) Scaffolds

Chiral cyclohexanones, including (2S)-2-propylcyclohexanone, are valuable intermediates that can be further elaborated into a wide array of more complex and functionally diverse molecules. mdpi.com A key area of future research is the exploration of new derivatization reactions to expand the chemical space accessible from these chiral building blocks.

The inherent reactivity of the ketone functional group allows for a multitude of transformations. For example, reduction of the ketone can lead to the corresponding chiral cyclohexanol, while reactions at the α-carbon can introduce new substituents and stereocenters. Chemoenzymatic strategies are particularly powerful for the diversification of chiral ketone scaffolds. nih.gov For instance, an engineered biocatalyst can be used to produce a chiral cyclopropyl ketone, which can then be subjected to a variety of chemical transformations, such as reduction, Grignard addition, or fluorination, to generate a library of structurally diverse cyclopropane-containing molecules in enantiopure form. nih.gov

The development of novel cascade reactions that allow for the rapid construction of molecular complexity from simple chiral cyclohexanone precursors is another important research direction. nih.gov These one-pot transformations, which combine multiple reaction steps without the need for intermediate purification, are highly efficient and atom-economical. By expanding the toolbox of derivatization reactions, chemists can unlock the full synthetic potential of chiral cyclohexanones and create novel molecular architectures for applications in drug discovery, materials science, and agrochemicals.

Sustainable and Green Chemistry Approaches in Chiral Ketone Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods, and the synthesis of chiral ketones is no exception. jocpr.com Future research will continue to focus on developing more sustainable and environmentally friendly approaches that minimize waste, reduce energy consumption, and utilize renewable resources. jocpr.comresearchgate.net

Key areas of focus in green chiral ketone synthesis include:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical CO₂, or bio-based solvents is a major goal. jocpr.com

Atom Economy: Synthetic methods that maximize the incorporation of all starting materials into the final product are highly desirable. Cascade reactions and other one-pot processes are excellent examples of atom-economical transformations.

Renewable Feedstocks: The use of renewable resources, such as biomass-derived starting materials, is a key aspect of a long-term sustainable chemical industry. innoget.com

By embracing these green chemistry principles, researchers can develop new methods for synthesizing (2S)-2-propylcyclohexanone and other chiral ketones that are not only efficient and selective but also environmentally responsible.

Q & A

Basic: What established methods enable stereoselective synthesis of (2S)-2-propylcyclohexanone?

Answer:

The stereoselective synthesis of (2S)-2-propylcyclohexanone can be achieved via catalytic hydrogenation of phenol derivatives using palladium-based catalysts under controlled conditions . For chiral induction, asymmetric catalysis or chiral auxiliaries may be employed, as demonstrated in analogous syntheses of cyclohexanone derivatives (e.g., 4-hydroxy-2,2-dimethylcyclohexanone, which serves as a chiral building block in organic synthesis) . Reaction parameters such as solvent polarity, temperature, and catalyst loading should be optimized to enhance enantiomeric excess (e.e.).

Advanced: How can side reactions and byproducts be minimized during (2S)-2-propylcyclohexanone synthesis?

Answer:

Byproduct formation, such as cyclohexanol or ring-opened species, can arise during autoxidation or hydrogenation steps. A three-level factorial experimental design (e.g., varying catalyst concentration, reaction time, and pressure) combined with real-time HPLC or GC-MS monitoring allows systematic optimization . Computational modeling (e.g., quantum chemical calculations) can predict β-C–C cleavage pathways that lead to undesired byproducts, as observed in cyclohexane autoxidation studies . Solvent cage effects and radical quenching agents may further suppress side reactions .

Basic: What spectroscopic techniques confirm the stereochemical configuration of (2S)-2-propylcyclohexanone?

Answer:

- NMR Spectroscopy: - and -NMR can identify diastereotopic protons and coupling constants indicative of stereochemistry.

- Chiral HPLC/GC: Separates enantiomers using chiral stationary phases.

- X-ray Crystallography: Provides definitive stereochemical assignment, as seen in structural analyses of related cyclohexanone derivatives .

- Optical Rotation: Compares experimental values with literature data for chiral standards .

Advanced: How do computational methods elucidate reaction mechanisms for (2S)-2-propylcyclohexanone synthesis?

Answer:

Quantum Chemistry (QC) and Quantitative Structure-Property Relationship (QSPR) models, such as those provided by CC-DPS, simulate transition states and activation energies for hydrogenation or oxidation steps . For example, density functional theory (DFT) can map the catalytic cycle of palladium-mediated hydrogenation, identifying rate-limiting steps and stereochemical outcomes . These models are validated against experimental kinetic data (e.g., rate constants from photocatalytic studies) .

Basic: What safety protocols are recommended for handling (2S)-2-propylcyclohexanone?

Answer:

- Toxicity Data: While cyclohexanone derivatives are not classified as carcinogenic (IARC Group 3), they may cause respiratory irritation .

- Handling: Use fume hoods, nitrile gloves, and eye protection.

- Storage: Inert atmosphere storage at 2–8°C to prevent autoxidation .

- Disposal: Follow institutional guidelines for ketone waste, as outlined in safety data sheets .

Advanced: How can contradictions between theoretical and experimental catalytic efficiency be resolved?

Answer:

Discrepancies often arise from unaccounted solvent effects or catalyst deactivation. A combined approach using:

- Kinetic Isotope Effects (KIE): To probe rate-determining steps.

- Operando Spectroscopy: Monitors catalyst surface changes during hydrogenation .

- Statistical Thermodynamics: Correlates simulated reaction landscapes (e.g., via CC-DPS) with experimental yields .

For example, discrepancies in byproduct yields during cyclohexanone oxidation were resolved by identifying solvent cage effects via combined experimental and theoretical analyses .

Basic: What are the key applications of (2S)-2-propylcyclohexanone in organic synthesis?

Answer:

- Chiral Intermediate: Used in asymmetric synthesis of pharmaceuticals and agrochemicals.

- Enzyme Studies: Probes stereoselectivity in ketoreductase-catalyzed reactions .

- Fine Chemicals: Precursor to fragrances and specialty polymers via aldol condensations or Michael additions .

Advanced: What methodologies quantify trace impurities in (2S)-2-propylcyclohexanone?

Answer:

- GC-MS with Headspace Sampling: Detects volatile byproducts (e.g., cyclohexanol) at ppm levels .

- LC-HRMS: Identifies non-volatile impurities via high-resolution mass spectrometry.

- NMR Relaxometry: Quantifies low-concentration species without chromatographic separation .

Basic: How is the purity of (2S)-2-propylcyclohexanone validated for research use?

Answer:

- Melting Point/Boiling Point: Cross-referenced with NIST data .

- Chromatographic Purity: ≥98% purity via HPLC with UV detection at 254 nm .

- Elemental Analysis: Confirms molecular formula (CHO) .

Advanced: What strategies improve enantioselectivity in downstream derivatization of (2S)-2-propylcyclohexanone?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.